4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol typically involves a multi-step process. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 4-position. This is followed by the formation of the imine linkage through the reaction of the brominated intermediate with 3-methylbenzaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 4-bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzaldehyde or 4-bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzoic acid.
Reduction: Formation of 4-bromo-2-methoxy-6-{[(3-methylphenyl)amino]methyl}benzenol.
Scientific Research Applications
4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties, making it a candidate for drug development.
Material Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in the inflammatory response, thereby reducing pain and inflammation. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxy-6-{[(3-chlorophenyl)imino]methyl}benzenol
- 4-Bromo-2-methoxy-6-{[(3-fluorophenyl)imino]methyl}benzenol
- 4-Bromo-2-methoxy-6-{[(3-nitrophenyl)imino]methyl}benzenol
Uniqueness
4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific properties .
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[(3-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-4-3-5-13(6-10)17-9-11-7-12(16)8-14(19-2)15(11)18/h3-9,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLMJPYQRBKCKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C(=CC(=C2)Br)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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